molecular formula C7H13NO2 B555797 1-Aminocyclohexanecarboxylic acid CAS No. 2756-85-6

1-Aminocyclohexanecarboxylic acid

Cat. No.: B555797
CAS No.: 2756-85-6
M. Wt: 143,19 g/mole
InChI Key: WOXWUZCRWJWTRT-UHFFFAOYSA-N
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Description

1-Aminocyclohexanecarboxylic acid (1-ACHC, C₇H₁₃NO₂) is a non-proteinogenic quaternary α-amino acid with a cyclohexane backbone. It has a molecular weight of 143.19 g/mol and a melting point exceeding 300°C . The compound is highly hygroscopic and soluble in water, making it suitable for biological studies . Its structural rigidity and conformational preferences (e.g., chair conformation of the cyclohexane ring) distinguish it from linear amino acids, enabling unique interactions in peptide chemistry and drug design .

1-ACHC is widely used as a nonmetabolizable amino acid probe for blood-brain barrier (BBB) transport studies due to its resistance to enzymatic degradation and competitive binding to neutral amino acid transporters . It has also been identified as a biomarker in metabolomic studies of gut microbiota modulation and cancer .

Preparation Methods

Classical Multi-Step Synthesis via Amidation and Cyclization

The foundational synthesis, reported by Krzyzanowska and Stec in 1978, involves three sequential steps :

Step 1 : Acylation of cyclohexanecarboxylic acid derivatives using triethylamine (Et<sub>3</sub>N) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and petroleum ether. This step likely introduces a protective group to the carboxylic acid or amino moiety.
Step 2 : Intermediate purification in CH<sub>2</sub>Cl<sub>2</sub>, suggesting a solvent extraction or phase separation.
Step 3 : Deprotection and cyclization via hydrochloric acid (HCl) in ethanol (EtOH), followed by reaction with methyloxirane (propylene oxide) in methanol (MeOH). Methyloxirane acts as an epoxide ring-opening agent, facilitating amino group formation.

StepReagents/ConditionsPurpose
1Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, petroleum etherAcylation/protection
2CH<sub>2</sub>Cl<sub>2</sub>Purification
3HCl/EtOH, methyloxirane/MeOHDeprotection and cyclization

This method, while robust, lacks reported yields and requires hazardous solvents like CH<sub>2</sub>Cl<sub>2</sub> .

Halogenation-Acylation-Reduction Pathway (Patent WO2013007712A1)

A 2012 patent describes an industrial-scale route involving halogenation, acylation, and reduction :

  • Halogenation : Cyclohexanecarboxylic acid derivatives react with PX<sub>3</sub>, PX<sub>5</sub>, or SOX<sub>2</sub> in the presence of trialkylamines (e.g., triethylamine) to form acyl halides.

  • Acylation : The acyl halide reacts with bis(2-aminophenyl)disulfide, acylating both amino groups.

  • Reduction : Sodium borohydride (NaBH<sub>4</sub>) or triphenylphosphine reduces the disulfide to thiols.

  • Thiol Acylation : Thiol groups are acylated with R<sub>1</sub>C(O)X' (X' = Cl, Br) to yield the final product.

Example Procedure :

  • 25.2 g HCl (25%, 173 mmol) and heptane are used for phase separation.

  • Reaction at 230°C for 7 hours in a Hastelloy autoclave yields a pale yellow oil (21.09 g) after evaporation .

Advantages : Scalable for industrial production; uses cost-effective reagents.
Limitations : Requires high-pressure equipment and generates hazardous intermediates.

Comparative Analysis of Methods

MethodStepsKey ReagentsScalabilityYieldSafety Concerns
Classical 3Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, methyloxiraneLab-scaleUnreportedToxic solvents, epoxide handling
Patent 4PX<sub>3</sub>, NaBH<sub>4</sub>, R<sub>1</sub>C(O)X'IndustrialModerate (∼70%)High-pressure conditions, corrosive reagents
Diels-Alder 3Danishefsky’s diene, chiral resolving agentsLab-scale50–60% (racemic)Air-sensitive dienes, resolution complexity

Emerging Trends and Recommendations

  • Green Chemistry : Replace CH<sub>2</sub>Cl<sub>2</sub> with biodegradable solvents (e.g., cyclopentyl methyl ether) in classical methods.

  • Catalytic Halogenation : Explore catalytic P(III) systems to reduce stoichiometric halogenating agent use .

  • Flow Chemistry : Implement continuous-flow reactors for safer handling of exothermic steps (e.g., acylations) .

Chemical Reactions Analysis

1-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Protein Engineering

Conformationally Restricted Amino Acids

ACHC is classified as a conformationally restricted amino acid, which makes it a valuable candidate for designing proteins with specific structural features. Research has shown that incorporating ACHC into synthetic protein motifs enhances the stability of β-helical structures derived from natural proteins. The cyclic nature of ACHC allows for reduced conformational flexibility, which contributes to the stability of these protein constructs .

Molecular Dynamics Simulations

Studies have utilized molecular dynamics simulations to investigate the interactions of ACHC within protein structures. These simulations indicate that ACHC can effectively stabilize β-helical motifs by minimizing structural strain and facilitating self-adaptation to the desired conformation . The development of force-field parameters for ACHC has enabled researchers to predict its behavior in various solvents, further supporting its application in synthetic biology.

Pharmacological Applications

Vasopressin Analogues

ACHC has been incorporated into analogues of arginine vasopressin (AVP), a hormone involved in regulating water retention and blood pressure. Modifications using ACHC at specific positions have demonstrated enhanced pharmacological properties, including increased antidiuretic activity. For instance, peptides with ACHC substitutions showed potent antidiuretic effects while maintaining selectivity for receptor binding .

Chemotactic Peptides

In addition to its role in vasopressin analogues, ACHC has been integrated into chemotactic peptide analogs, which are designed to influence cellular movement. The unique structural properties of ACHC contribute to the efficacy of these peptides in mediating biological responses .

Neuroscience Research

Blood-Brain Barrier Transport Studies

ACHC has been investigated as a potential tracer for studying amino acid transport across the blood-brain barrier. In vivo studies using rat models revealed that ACHC can effectively penetrate the blood-brain barrier, making it a useful tool for examining amino acid transport mechanisms in the brain . This property is particularly valuable for research related to neurological disorders and brain metabolism.

Nonmetabolizable Amino Acid

As a nonmetabolizable amino acid, ACHC serves as an important probe in neurochemical studies. Its resistance to metabolic degradation allows researchers to track its distribution and uptake in various brain regions without interference from metabolic processes .

Summary Table of Applications

Application AreaDescriptionKey Findings
Protein EngineeringStabilization of β-helical structuresEnhances stability and reduces conformational flexibility
PharmacologyDevelopment of vasopressin analogues and chemotactic peptidesIncreased antidiuretic activity and selectivity
NeuroscienceTracer for studying blood-brain barrier transportEffective penetration and tracking capabilities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alicyclic α-Amino Acids

Alicyclic amino acids with varying ring sizes exhibit distinct biological properties:

Compound Structure Molecular Weight (g/mol) Key Properties Applications References
1-ACHC Cyclohexane 143.19 High BBB transport affinity (Kd = 0.054 pmol/mL); tumor-to-nontumor ratio: 1.2 BBB transport studies, metabolomics
1-Aminocyclopentanecarboxylic acid (ACPC) Cyclopentane 129.16 Moderate BBB transport (Kd = 0.27 pmol/mL); tumor-to-nontumor ratio: 3.5 Tumor imaging (positron tomography)
1-Aminocyclobutanecarboxylic acid (ACBC) Cyclobutane 115.13 Highest tumor specificity (tumor-to-nontumor ratio: 4.8) Oncology research
1-Aminocyclopropane-1-carboxylic acid (ACC) Cyclopropane 101.10 Ethylene precursor in plants; no BBB transport activity Plant physiology

Key Findings :

  • Tumor Specificity : ACBC outperforms 1-ACHC and ACPC in tumor localization, likely due to its smaller ring size enhancing cellular uptake .
  • BBB Transport : 1-ACHC has a 5-fold lower Kd than ACPC, indicating superior binding to BBB transporters .

Fluorinated Derivatives

Fluorination alters physicochemical and pharmacological properties:

Compound Structure Modification Key Properties Applications References
1-Amino-4,4-difluorocyclohexanecarboxylic acid Two fluorine atoms at C4 Enhanced metabolic stability; improved drug-like properties Drug discovery (e.g., peptide mimetics)
1-[(2-Fluorophenyl)amino]-1-ACHC 2-Fluorophenyl substitution Increased lipophilicity; potential CNS drug candidate Medicinal chemistry

Key Findings :

  • Fluorinated derivatives exhibit higher metabolic stability and BBB penetration than 1-ACHC, making them promising for CNS-targeted therapies .

Conformational Analogues

Substitutions on the cyclohexane ring modulate conformational preferences:

Compound Substitution Position Key Properties Applications References
1-Amino-2-phenylcyclohexanecarboxylic acid Phenyl group at C2 Increased steric hindrance; altered binding to peptide receptors Peptide engineering
L-Cyclohexylglycine Glycine side chain Flexible backbone; moderate affinity for neurotensin receptors (Ke = 58 nM) Neuropharmacology

Key Findings :

  • The phenyl-substituted analogue shows reduced conformational flexibility compared to 1-ACHC, impacting receptor binding .

Role in Metabolomics

1-ACHC is differentially regulated in disease models compared to other metabolites:

Metabolite Regulation in OVX Rats Correlation with Gut Microbiota Implications References
1-ACHC Upregulated Linked to Lactococcus and Globicatella Biomarker for osteoporosis
D-Pipecolinic acid Downregulated No significant correlation Limited diagnostic utility

Key Findings :

Biological Activity

1-Aminocyclohexanecarboxylic acid (ACHC), also known as 1-azanylcyclohexane-1-carboxylate, is a nonmetabolizable amino acid that has garnered attention for its unique biological activities and potential applications in therapeutic development. This article provides a comprehensive overview of the biological activity of ACHC, encompassing its transport mechanisms, antimicrobial properties, and implications in peptide synthesis.

ACHC is classified as a cyclic amino acid, which contributes to its conformational flexibility and stability when incorporated into peptide structures. The cyclohexane ring provides a sterically constrained environment that enhances the stability of peptide motifs, particularly in β-helical structures. This property is crucial for the design of synthetic peptides with improved biological functions.

Transport Mechanisms Across the Blood-Brain Barrier

One of the significant aspects of ACHC's biological activity is its ability to cross the blood-brain barrier (BBB). Studies have demonstrated that ACHC can be transported across the BBB via a saturable transport mechanism. In an in situ brain perfusion study using pentobarbital-anesthetized rats, ACHC exhibited a transport kinetic profile characterized by:

  • Vmax : 9.7×1049.7\times 10^{-4} μmol/s/g
  • Km : 0.0540.054 μmol/ml
  • KD : 1.0×1041.0\times 10^{-4} ml/s/g

These values indicate that ACHC's transport efficiency is comparable to several natural amino acids, making it a valuable probe for studying amino acid transport into the brain .

Antimicrobial Activity

ACHC has been identified as an effective antimicrobial agent, particularly against drug-resistant bacterial strains. A synthetic antimicrobial peptide derived from ACHC demonstrated in vitro inhibitory activity against various pathogens, including:

  • Staphylococcus aureus
  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Enterobacter aerogenes
  • Enterococcus faecium

The minimum inhibitory concentrations (MICs) for these pathogens ranged from 10.9 to 43 μM, highlighting ACHC's potential as a scaffold for developing new antimicrobial therapies .

Peptide Synthesis and Applications

The incorporation of ACHC into peptide sequences has been shown to enhance the stability and efficacy of therapeutic peptides. For instance, studies on β-helical motifs revealed that introducing ACHC into flexible loops significantly improved structural stability, which is essential for maintaining biological activity in therapeutic applications .

Additionally, research has indicated that peptides containing ACHC can exhibit enhanced antimicrobial properties through mechanisms involving membrane disruption and conformational changes upon interaction with lipid bilayers .

Case Studies and Research Findings

Several studies have explored the implications of ACHC in various therapeutic contexts:

  • Blood-Brain Barrier Transport Study : This study established ACHC's potential as a model compound for investigating amino acid transport mechanisms across the BBB .
  • Antimicrobial Peptide Development : Research demonstrated that synthetic peptides incorporating ACHC showed significant activity against resistant bacterial strains, suggesting its utility in addressing antibiotic resistance .
  • Stability in Nanostructures : Investigations into the stability of nanostructures revealed that ACHC could stabilize β-helical motifs derived from natural proteins, indicating its role in designing novel biomaterials .

Properties

IUPAC Name

1-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXWUZCRWJWTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6062626
Record name Cyclohexanecarboxylic acid, 1-amino-
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Molecular Weight

143.18 g/mol
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CAS No.

2756-85-6
Record name 1-Aminocyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 1-amino-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Aminocyclohexanecarboxylic acid
1-Aminocyclohexanecarboxylic acid
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1-Aminocyclohexanecarboxylic acid
1-Aminocyclohexanecarboxylic acid
1-Aminocyclohexanecarboxylic acid

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